1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
Description
1-((4-Methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a polycyclic aromatic compound featuring a naphthoquinoline core substituted with a 4-methoxyphenylamino group. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and pharmacology. The compound belongs to a broader class of naphthoquinoline derivatives, which are often studied for their photophysical characteristics, solubility profiles, and biological activities . Recent synthetic advancements, such as those described by Chernenko et al.
Properties
IUPAC Name |
16-(4-methoxyanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-28-14-11-9-13(10-12-14)24-21-20-15-5-2-3-6-16(15)22(26)17-7-4-8-18(19(17)20)25-23(21)27/h2-12,24H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIARIJWCIYGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step organic reactions. One common method is the condensation of 4-methoxyaniline with a naphthoquinone derivative under acidic or basic conditions. This reaction forms the naphthoquinoline core with the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anticancer properties . Studies have shown that derivatives of naphthoquinone compounds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research indicates that modifications in the naphthoquinone structure can enhance its efficacy against resistant bacterial strains .
Antibacterial Activity
- Mechanism : The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Case Study : In a study involving various naphthoquinone derivatives, compounds similar to 1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. The structure's ability to interact with DNA and inhibit topoisomerase enzymes has been noted as a possible pathway for its anticancer effects.
- Case Study : A series of synthesized naphthoquinone derivatives were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Some derivatives exhibited IC50 values ranging from 1.9 to 7.5 μg/mL, indicating strong antiproliferative effects .
Material Science
The unique structural features of this compound also lend it applications in material science.
Organic Electronics
Research has indicated that compounds with naphthoquinone structures can be utilized in organic electronic devices due to their favorable electronic properties.
- Application : These compounds can serve as active materials in organic photovoltaic cells and organic light-emitting diodes (OLEDs), where their ability to facilitate charge transport is critical.
Dye-Sensitized Solar Cells
The compound's photophysical properties make it suitable for use as a dye in dye-sensitized solar cells (DSSCs). Its ability to absorb visible light and convert it into electrical energy is being explored.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simple aromatic compounds. The characterization of the synthesized product is crucial for confirming its structure and purity.
| Method | Details |
|---|---|
| Synthesis Route | Multi-component condensation reactions using aromatic aldehydes and aniline |
| Characterization Techniques | Elemental analysis, IR spectroscopy, NMR spectroscopy |
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce a biological response.
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: A quinoline derivative with 4-chlorophenyl and 4-methoxyphenyl substituents.
- Key Properties : Melting point 223–225°C; synthesized via Pd-catalyzed cross-coupling.
- The 4-chlorophenyl group enhances electrophilicity, which may influence reactivity in biological systems .
3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Structure: Methyl substitution at the 3-position of the naphthoquinoline core.
- Key Properties : Commercial availability (CAS 2582-19-6); used as a dye intermediate (e.g., C.I. Solvent Red 52).
- Comparison: The methyl group improves solubility in nonpolar solvents but reduces electronic delocalization compared to the 4-methoxyphenylamino substituent in the target compound .
1-Acetyl-6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Structure : Features acetyl and bromo substituents.
- Key Properties : Higher molecular weight (382.21 g/mol) due to bromine; likely exhibits enhanced halogen bonding in crystal packing.
- Comparison: The bromine atom may increase photodegradation resistance, whereas the acetyl group could reduce bioavailability compared to the amino-linked methoxyphenyl group in the target compound .
Thieno[2,3-b]quinoline Derivatives
- Structure: Thiophene-fused quinoline analogues.
- Key Properties : Demonstrated pharmacological activities (e.g., anticancer, antimicrobial).
Key Observations :
- Solubility: The target compound’s 4-methoxyphenylamino group enhances solubility in polar aprotic solvents (e.g., DMSO), advantageous for pharmaceutical formulations .
- Thermal Stability : Methyl-substituted derivatives (e.g., 3-methyl) show lower melting points, suggesting reduced crystallinity compared to the target compound .
Biological Activity
1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C18H15N1O2
- Molecular Weight : 281.32 g/mol
Anticancer Activity
Studies have indicated that derivatives of naphthoquinones exhibit anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study evaluated the effects of naphthoquinone derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results demonstrated an IC50 value of approximately 5 μM for the tested compound, indicating significant cytotoxicity against these cell lines .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties:
- Antibacterial Effects : The compound exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Case Study : A comparative study found that the compound was more effective than standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored as well:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it may modulate pathways involving COX and LOX enzymes.
- Research Findings : In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound significantly reduced nitric oxide (NO) production, demonstrating its anti-inflammatory efficacy with an IC50 value of around 25 µM .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
